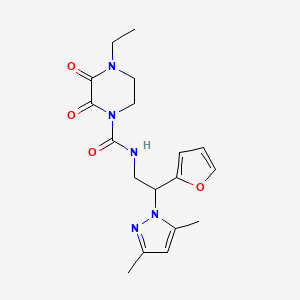![molecular formula C24H22N4O5 B2525532 N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921834-50-6](/img/structure/B2525532.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties. While the specific compound is not directly studied in the provided papers, the papers do discuss related antipyrine derivatives and pyrazole compounds, which can provide insights into the behavior of similar structures.
Synthesis Analysis
The synthesis of related antipyrine derivatives involves the reaction of various starting materials to yield compounds with a pyrazole core. For instance, the synthesis of 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides is achieved in good yields and characterized spectroscopically . Similarly, the synthesis of a novel pyrazole derivative with a benzo[d][1,3]dioxol moiety is confirmed by single crystal X-ray diffraction studies . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds is often characterized by X-ray crystallography, which reveals the spatial arrangement of atoms within the molecule. For example, the crystal packing of antipyrine derivatives is stabilized by a combination of hydrogen bonds and π-interactions . The dihedral angles between rings in the molecules indicate the conformational preferences of these systems . These structural analyses are crucial for understanding the molecular geometry of similar compounds.
Chemical Reactions Analysis
The reactivity of such compounds is not directly discussed in the provided papers. However, the presence of functional groups like amides, nitriles, and halogens in related compounds suggests that they could undergo various chemical reactions, such as nucleophilic substitution or addition reactions, depending on the reaction conditions and the presence of reactive partners .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include their crystalline structure, hydrogen bonding patterns, and thermal stability. For instance, the crystal and molecular structure of a pyrazole derivative is stabilized by intermolecular hydrogen bonds, and the compound exhibits a three-dimensional supramolecular self-assembly . The thermal decomposition of such compounds can be studied by thermogravimetric analysis, providing insights into their stability . The electronic structures and potential energy surfaces calculated via DFT and other computational methods can predict properties like polarizability and hyperpolarizability, which are relevant for nonlinear optical applications .
Scientific Research Applications
Synthesis and Chemical Properties
Compounds with complex heterocyclic structures similar to the one mentioned are often subjects of synthetic chemistry research. Their synthesis involves multistep chemical reactions that aim to construct the molecule with high specificity and yield. The reactivity of such compounds is studied for various functional group transformations, offering insights into their chemical behavior and potential as intermediates in organic synthesis. For example, research on heterocyclic compounds like pyrazolo[3,4-b]pyridines highlights their versatility in forming multiple binding modes with biological targets, thus serving as key scaffolds in kinase inhibitor design (Wenglowsky, 2013).
Medicinal Chemistry Applications
The structural complexity of heterocyclic compounds, such as the one , makes them valuable in medicinal chemistry for designing drugs with targeted biological activities. For instance, pyrazolo[1,5-a]pyrimidine scaffolds have been explored for their wide range of medicinal properties including anticancer, CNS agents, and anti-infectious activities. The structure-activity relationship (SAR) studies of these compounds facilitate the development of drug-like candidates with optimized efficacy and reduced toxicity (Cherukupalli et al., 2017).
Catalysis and Organic Synthesis
Hybrid catalysts have found applications in synthesizing heterocyclic compounds, indicating the role of novel catalysts in facilitating complex organic reactions. The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, for example, involves one-pot multicomponent reactions using diversified hybrid catalysts, showcasing the evolution of synthetic methodologies toward more efficient and sustainable practices (Parmar et al., 2023).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-(2-methoxyethyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c1-31-10-9-27-13-18(23(29)25-12-16-7-8-20-21(11-16)33-15-32-20)22-19(14-27)24(30)28(26-22)17-5-3-2-4-6-17/h2-8,11,13-14H,9-10,12,15H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFJVHLESACSFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4,4-Difluorocyclohexyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2525450.png)
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2525451.png)

![4-[3-(6-Oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]sulfonylbenzonitrile](/img/structure/B2525453.png)
![4-benzamido-N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B2525454.png)

![N-{[(benzyloxy)imino]methyl}-2-(4-fluorophenoxy)-4-methoxynicotinamide](/img/structure/B2525458.png)
![2-(2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2525462.png)
![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}propanamide](/img/structure/B2525463.png)

![2-[[1-(2-Fluorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2525466.png)

![3-Chloro-4-[3-(difluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B2525468.png)
